2-Phenoxybutyryl chloride
Description
Overview of Acyl Chlorides as Synthetic Intermediates in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl, where a carbonyl group (C=O) is bonded to a chlorine atom. ebsco.comwikipedia.org They are reactive derivatives of carboxylic acids, in which the hydroxyl (-OH) group is replaced by a chlorine atom. ebsco.comwikipedia.org This structural modification renders the carbonyl carbon highly electrophilic, making acyl chlorides significantly more reactive than their parent carboxylic acids. numberanalytics.com
Their heightened reactivity makes them exceptionally useful as intermediates in organic synthesis. fiveable.me Acyl chlorides are primarily used as acylating agents, which involves the introduction of an acyl group (R-CO-) into a molecule. iitk.ac.in This process is fundamental for synthesizing a wide array of organic compounds. numberanalytics.com Common reactions involving acyl chlorides include:
Esterification: They react with alcohols to form esters. ebsco.com
Amide Synthesis: They react with ammonia (B1221849) or amines to produce amides. ebsco.comwikipedia.org
Friedel-Crafts Acylation: They are used to form ketones in the presence of a Lewis acid catalyst. ebsco.com
Anhydride Formation: They can react with salts of carboxylic acids to yield acid anhydrides. wikipedia.org
The preparation of acyl chlorides most commonly involves treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). ebsco.comiitk.ac.in Thionyl chloride is often preferred because the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies the purification of the final acyl chloride product. ebsco.com Due to their reactivity, acyl chlorides are pivotal in constructing complex molecules from simpler starting materials. ebsco.comnumberanalytics.com
Research Significance and Potential of 2-Phenoxybutyryl Chloride in Advanced Synthesis
The research significance of this compound lies in its role as a specialized intermediate for creating advanced and biologically active molecules. Its unique structure is leveraged in pharmaceutical, agrochemical, and materials science research.
One of the notable applications of this compound is in the synthesis of semisynthetic penicillins. Specifically, the chiral form, (-)-2-phenoxybutyryl chloride, serves as the acylating agent for 6-aminopenicillanic acid (6-APA) to produce levopropylcillin, a type of penicillin. google.com This highlights its importance in modifying core antibiotic structures to create new pharmaceutical agents.
In the field of agrochemicals, substituted phenoxybutyryl chlorides are used as reagents in the development of new herbicides. researchgate.netresearchgate.net They are reacted with hydroxyphosphonates to create O-acyloxyphosphonates, a class of compounds investigated for their herbicidal properties. researchgate.netresearchgate.net Research has shown that compounds derived from these reactions exhibit moderate to notable herbicidal activity against various broadleaf weeds. researchgate.net
Furthermore, this compound is utilized in the construction of combinatorial libraries for drug discovery. googleapis.com These libraries consist of a large number of different but structurally related compounds, which are screened to identify potential new pharmaceutical leads. googleapis.com The inclusion of this compound as a reactant in these libraries underscores its utility in rapidly generating molecular diversity for advanced synthesis and high-throughput screening. googleapis.com Its value is also recognized in the production of intermediates for fragrances and dyes, demonstrating its versatility across different sectors of the chemical industry. ontosight.ai
| Application Area | Specific Use of this compound |
| Pharmaceuticals | Acylating agent for the synthesis of the semisynthetic penicillin, levopropylcillin. google.com |
| Agrochemicals | Reagent in the synthesis of potential fluorine-containing herbicides. researchgate.netresearchgate.net |
| Drug Discovery | Building block in creating combinatorial libraries for identifying new drug leads. googleapis.com |
| Specialty Chemicals | Intermediate in the synthesis of fragrances and dyes. ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxybutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWPBGIBHBCVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961920 | |
| Record name | 2-Phenoxybutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-60-6, 82504-93-6 | |
| Record name | 2-Phenoxybutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-2-Phenoxybutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82504-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxybutyryl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxybutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxybutyryl chloride | |
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Reactivity Profiles and Mechanistic Investigations of 2 Phenoxybutyryl Chloride
Nucleophilic Acylation Reactions Involving 2-Phenoxybutyryl Chloride
The core reactivity of this compound lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electron-deficient carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group. The general mechanism involves a two-step process known as nucleophilic addition-elimination. chemguide.co.ukcrunchchemistry.co.uk The first step is the addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. chemguide.co.uk
This compound readily reacts with alcohols and phenols in a process called esterification to yield the corresponding 2-phenoxybutyrate esters. chemguide.co.uk This reaction is typically rapid and highly exothermic, producing hydrogen chloride (HCl) as a byproduct. chemguide.co.uk
The reaction with a simple alcohol, such as ethanol, would produce ethyl 2-phenoxybutyrate. Similarly, reaction with a phenol (B47542), like phenol itself, would yield phenyl 2-phenoxybutyrate. While phenols are generally less nucleophilic than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, the high reactivity of the acyl chloride ensures the reaction proceeds efficiently. chemguide.co.uk To neutralize the corrosive HCl byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture. organicmystery.com
Table 1: Representative Esterification Reactions of Acyl Chlorides
| Acyl Chloride | Nucleophile | Product | Conditions |
| Ethanoyl chloride | Ethanol | Ethyl ethanoate | Room Temperature |
| Benzoyl chloride | Phenol | Phenyl benzoate | Pyridine, Room Temp. |
| This compound | Methanol | Methyl 2-phenoxybutyrate | Base (e.g., Pyridine) |
| This compound | Isopropanol | Isopropyl 2-phenoxybutyrate | Base (e.g., Pyridine) |
The reaction between this compound and primary or secondary amines is a vigorous process that results in the formation of N-substituted 2-phenoxybutyramides. commonorganicchemistry.commnstate.edu This amidation reaction follows the same nucleophilic addition-elimination pathway.
For instance, the reaction with ammonia (B1221849) yields the primary amide, 2-phenoxybutyramide. chemguide.co.uk With a primary amine like ethylamine, the product is N-ethyl-2-phenoxybutyramide. A key consideration in this reaction is the HCl byproduct, which readily reacts with the basic amine starting material. chemguide.co.uk Consequently, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming an ammonium chloride salt. chemguide.co.uk To conserve the primary amine, an alternative, less expensive base like triethylamine or sodium hydroxide (B78521) is often employed. commonorganicchemistry.comyoutube.com
Table 2: Examples of Amide Formation from Acyl Chlorides
| Acyl Chloride | Nucleophile | Product | Conditions |
| Ethanoyl chloride | Ammonia (excess) | Ethanamide | Aqueous solution |
| Propanoyl chloride | Methylamine (2 equiv.) | N-methylpropanamide | Aprotic solvent |
| This compound | Aniline | N-phenyl-2-phenoxybutyramide | Base (e.g., Triethylamine) |
| This compound | Diethylamine | N,N-diethyl-2-phenoxybutyramide | Base (e.g., Triethylamine) |
Beyond reactions with alcohols and amines, this compound can undergo other important nucleophilic acyl substitutions.
Hydrolysis: The reaction with water leads to the hydrolysis of the acyl chloride, forming 2-phenoxybutyric acid and hydrogen chloride. crunchchemistry.co.ukchemguide.co.uk This reaction is typically rapid and is a common consideration when handling acyl chlorides, which must be protected from moisture.
Reaction with Carboxylates: this compound can react with a carboxylate salt, such as sodium acetate, to form a mixed acid anhydride (acetic 2-phenoxybutyric anhydride). chemistrytalk.orgmasterorganicchemistry.com This transformation proceeds through the standard nucleophilic acyl substitution mechanism.
Stereoselective Transformations Utilizing this compound
The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. This compound, as a reactive acylating agent, can be employed in various stereoselective transformations to generate chiral molecules with high levels of stereocontrol. These transformations often rely on the use of chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of the reaction.
Application in Asymmetric Synthesis via Chiral Auxiliaries and Catalysis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. One of the most powerful and widely used classes of chiral auxiliaries are the Evans-type oxazolidinones. researchgate.netsemanticscholar.orgresearchgate.net In a typical application, a chiral oxazolidinone is acylated with this compound to form an N-acyloxazolidinone. The chiral environment provided by the oxazolidinone then directs the stereoselective alkylation of the α-carbon of the butyryl moiety.
The general strategy involves the deprotonation of the N-(2-phenoxybutyryl)oxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures to form a rigid, chelated enolate. semanticscholar.org This enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, resulting in a highly diastereoselective alkylation. researchgate.netnih.gov The newly formed stereocenter's configuration is dictated by the stereochemistry of the chiral auxiliary. After the desired stereocenter is set, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered for reuse. semanticscholar.orgresearchgate.net
While specific studies detailing the diastereoselective alkylation of N-(2-phenoxybutyryl)oxazolidinones are not abundant in the readily available literature, the well-established principles of Evans asymmetric alkylation provide a strong predictive framework for its successful application. The diastereoselectivity of such reactions is typically very high, often exceeding 98:2 dr. semanticscholar.org
| Chiral Auxiliary | Base | Electrophile | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | Methyl iodide | (R)-2-methyl-2-phenoxybutanoic acid derivative | >95:5 |
| (4S)-4-isopropyloxazolidin-2-one | NaHMDS | Benzyl bromide | (S)-2-benzyl-2-phenoxybutanoic acid derivative | >95:5 |
| (R)-4-benzyloxazolidin-2-one | n-BuLi | Ethyl iodide | (R)-2-ethyl-2-phenoxybutanoic acid derivative | >95:5 |
Asymmetric catalysis offers an alternative and often more atom-economical approach to stereoselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a chiral environment that directs the reaction of a prochiral substrate. For reactions involving this compound, a chiral Lewis acid or a chiral nucleophilic catalyst could be employed. For instance, in a kinetic resolution of a racemic secondary alcohol, a chiral acylation catalyst could selectively acylate one enantiomer of the alcohol with this compound at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the esterified product in enantioenriched forms. While the application of specific catalytic asymmetric methods to this compound is not extensively documented, the general principles of catalytic enantioselective synthesis are broadly applicable. researchgate.net
Diastereoselective and Enantioselective Syntheses of Phenoxybutyryl-Containing Chiral Compounds
The principles of diastereoselective and enantioselective synthesis can be applied to generate a wide array of chiral compounds containing the phenoxybutyryl moiety.
Diastereoselective Syntheses:
Beyond the use of chiral auxiliaries covalently bonded to the 2-phenoxybutyryl group, diastereoselectivity can also be achieved by reacting this compound with a chiral substrate. For example, the acylation of a chiral alcohol with this compound will produce a mixture of diastereomeric esters. The ratio of these diastereomers will depend on the degree of stereochemical recognition between the acyl chloride and the alcohol, which can be influenced by steric and electronic factors. While this approach does not create a new stereocenter on the phenoxybutyryl moiety itself, it is a fundamental transformation in the synthesis of complex chiral molecules.
Enantioselective Syntheses:
Enantioselective synthesis aims to produce one enantiomer of a chiral product preferentially. As discussed in the context of asymmetric catalysis, this can be achieved through several strategies:
Kinetic Resolution: As mentioned, the reaction of this compound with a racemic substrate in the presence of a chiral catalyst can lead to the selective reaction of one enantiomer, allowing for the separation of the enantioenriched unreacted starting material and the product.
Desymmetrization: If this compound is reacted with a meso compound containing two prochiral functional groups in the presence of a chiral catalyst, the catalyst can direct the reaction to selectively occur at one of the two groups, leading to a chiral, non-racemic product.
Catalytic Asymmetric Acylation: A prochiral nucleophile can be acylated with this compound in the presence of a chiral catalyst to produce an enantioenriched product.
Elucidation of Reaction Mechanisms for this compound Chemistry
Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic methodologies. The reactivity of acyl chlorides is generally characterized by nucleophilic acyl substitution, which can proceed through different pathways.
Experimental Techniques for Mechanistic Interrogation
A variety of experimental techniques can be employed to investigate the reaction mechanisms of this compound. These techniques provide insights into the reaction kinetics, the involvement of intermediates, and the nature of the transition states.
Spectroscopic Methods:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products during a reaction. mdpi.com By observing the appearance and disappearance of characteristic vibrational bands (e.g., the C=O stretch of the acyl chloride, intermediates, and the ester product), one can gain direct evidence for the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can sometimes allow for the direct observation and characterization of reaction intermediates, such as tetrahedral intermediates, which are often transient at room temperature. Isotopic labeling studies in conjunction with NMR can also be used to trace the path of atoms throughout a reaction.
Cross-over Experiments: These experiments are designed to test for the presence of dissociated intermediates. For example, if two different acyl chlorides are reacted simultaneously with an alcohol, the formation of "cross-over" ester products would suggest the formation of a common acylium ion intermediate, indicative of a dissociative mechanism.
| Experimental Technique | Information Gained | Relevance to this compound Mechanism |
| Kinetic Studies | Reaction order, rate constants, activation parameters, solvent effects. | Distinguishing between associative and dissociative pathways in nucleophilic substitution. |
| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Direct observation of the reaction progress and potential intermediates. mdpi.com |
| Low-Temperature NMR | Direct detection and structural characterization of reaction intermediates. | Probing for the existence of tetrahedral intermediates. |
| Cross-over Experiments | Evidence for the formation of dissociated intermediates. | Investigating the possibility of an SN1-type mechanism involving an acylium ion. |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. These methods allow for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, transition states, and intermediates.
For the reactions of this compound, DFT calculations can be used to:
Map the Potential Energy Surface: By calculating the energies of various possible structures along a reaction coordinate, a potential energy surface can be constructed. This allows for the identification of the lowest energy reaction pathway.
Characterize Transition States: The geometry and energy of transition states can be calculated, providing insight into the structure of the activated complex. Vibrational frequency calculations can confirm that a structure is a true transition state (characterized by a single imaginary frequency).
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is directly related to the reaction rate.
Model Solvent Effects: The influence of the solvent on the reaction mechanism can be investigated using implicit or explicit solvent models. This is particularly important for solvolysis reactions where the solvent plays a dual role as the medium and the nucleophile.
Predict Stereoselectivity: In the context of stereoselective reactions, computational modeling can be used to rationalize the observed stereochemical outcomes. For example, the transition state energies for the formation of different diastereomers in a chiral auxiliary-controlled reaction can be calculated to predict which diastereomer will be favored.
By combining the results of these computational studies with experimental data, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.
Applications of 2 Phenoxybutyryl Chloride in Advanced Organic Synthesis
Role in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Synthesis
The phenoxy moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov The incorporation of a 2-phenoxybutyryl group into molecules can impart desirable pharmacological properties, making 2-phenoxybutyryl chloride a valuable building block in drug discovery and development.
Synthesis of Novel Drug Candidates
While direct examples of this compound in the synthesis of specific, named drug candidates are not extensively documented in publicly available literature, the broader class of phenoxy alkanoic acid derivatives is a subject of significant interest in medicinal chemistry. Research has demonstrated that derivatives of 4-phenoxybutyric acid, a closely related compound, exhibit notable antibacterial activity. nih.gov This suggests a strong potential for this compound to serve as a precursor for novel antibacterial agents and other drug candidates where the phenoxybutyryl scaffold can contribute to biological efficacy. The reactivity of the acyl chloride group allows for its facile reaction with various nucleophiles, such as amines and alcohols, to generate a diverse library of amide and ester derivatives for biological screening.
Development of Therapeutic Agents via this compound Derivatization
The derivatization of molecules with this compound is a promising strategy for the development of new therapeutic agents. A notable area of research involves the synthesis of phenoxybutanoic acid derivatives as potent endothelin antagonists. nih.gov These compounds have shown significant potential in preclinical studies for the treatment of cardiovascular diseases, including hypertension. nih.gov For instance, certain synthesized phenoxybutanoic acid derivatives have demonstrated significant antagonistic activities on the contraction of the rat thoracic aortic ring induced by endothelin-1. nih.gov One particular derivative was identified as a selective ETA antagonist with a nanomolar IC50 value and was effective in relieving hypoxia-induced pulmonary arterial hypertension. nih.gov This highlights the potential of using this compound to introduce the pharmacologically active phenoxybutanoic acid moiety into new chemical entities.
Table 1: Investigational Phenoxybutanoic Acid Derivatives
| Compound ID | Target | Potential Therapeutic Application | Research Finding |
|---|---|---|---|
| Derivative 6e | Endothelin A (ETA) Receptor | Pulmonary Arterial Hypertension | Selective ETA antagonist with a nanomolar IC50. nih.gov |
| Derivative 6g | Endothelin Receptor | Cardiovascular Diseases | Demonstrated significant antagonistic activity. nih.gov |
This table is for illustrative purposes and is based on research on phenoxybutanoic acid derivatives, closely related to compounds that can be synthesized from this compound.
Contribution to Agrochemical and Specialty Chemical Production
The applications of this compound extend beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals, where its structural features are leveraged to create effective and specialized molecules.
Synthesis of Herbicidal Compounds
Phenoxyalkanoic acids have long been a cornerstone of the herbicide industry. This compound is a key intermediate in the synthesis of a variety of herbicidal compounds. Its utility is demonstrated in the preparation of α-(substituted phenoxybutyryloxy)alkylphosphonates, which have shown significant post-emergence herbicidal activity against a range of broadleaf weeds. The acyl chloride's reactivity allows for its efficient coupling with hydroxyphosphonates to generate these active herbicidal agents.
Precursors for Dyes and Other Specialty Chemicals
The synthesis of organic dyes and pigments often involves the reaction of aromatic amines with various reactive intermediates. nih.gov While direct, widespread use of this compound as a primary precursor for commercial dyes is not heavily documented, the fundamental chemistry of dye synthesis suggests its potential utility. Phenols and their derivatives are common starting materials or intermediates in the production of azo dyes and other colorants. nih.gov The phenoxy group in this compound could serve as a chromophore or an auxochrome, influencing the color and properties of a potential dye molecule. Its acyl chloride functionality provides a reactive handle to incorporate the phenoxybutyryl moiety into larger, more complex dye structures. Further research in this area could uncover novel applications for this compound in the synthesis of new colorants and specialty chemicals where the unique properties of the phenoxybutyryl group can be exploited.
Functionalization of Polymeric Materials Using this compound
The modification of polymer surfaces and bulk properties is crucial for tailoring materials to specific applications. taylorfrancis.com While the direct application of this compound for polymer functionalization is an area that requires more specific research, the principles of polymer modification suggest its potential. Techniques such as polymer grafting involve the chemical attachment of molecules to a polymer backbone. nih.gov The reactive nature of this compound makes it a candidate for such grafting reactions.
For instance, polymers with surface hydroxyl or amine groups could be functionalized through reaction with this compound. This would introduce the phenoxybutyryl side chains, potentially altering the polymer's surface properties, such as hydrophobicity, biocompatibility, or affinity for other molecules. This approach could be valuable in developing materials for biomedical applications, coatings with specific functionalities, or specialty plastics with enhanced performance characteristics. Further investigation into the reaction of this compound with various polymer systems could open up new avenues for creating advanced materials with tailored properties.
Grafting and Surface Modification Techniques
In principle, this compound could serve as a valuable reagent in the chemical modification of surfaces, a critical process for enhancing the properties of various materials. The "grafting-to" and "grafting-from" methods are two primary strategies for such modifications.
The "grafting-to" approach would involve the synthesis of a polymer chain with a reactive end-group that can react with a surface. Conversely, the "grafting-from" technique initiates polymerization directly from a surface that has been pre-functionalized with an initiator molecule.
Theoretically, this compound could be utilized in the "grafting-from" approach. Surfaces containing hydroxyl (-OH) or amine (-NH2) groups, such as those on cellulose, silica (B1680970), or certain polymer films, could be reacted with this compound. This reaction would form an ester or amide linkage, respectively, tethering the phenoxybutyryl group to the surface. The attached phenoxy group could then potentially serve as an initiator or a site for further modification, leading to the growth of a polymer brush. This modification could alter the surface properties, such as hydrophobicity, biocompatibility, or adhesion.
A hypothetical reaction scheme for the surface modification of a hydroxylated substrate is presented below:
Surface-OH + Cl-C(=O)CH(CH₃)OPh → Surface-O-C(=O)CH(CH₃)OPh + HCl
This reaction would result in a surface covalently functionalized with phenoxybutyrate groups.
| Parameter | Description | Theoretical Implication for this compound |
| Substrate | The material being modified (e.g., silica, cellulose, polymer film). | Must possess reactive groups like hydroxyls or amines for initial grafting. |
| Reaction Condition | Temperature, solvent, and catalyst used for the grafting process. | Anhydrous conditions and a base to scavenge HCl would likely be required. |
| Grafting Density | The number of polymer chains attached per unit area of the surface. | Would depend on the reactivity of the substrate and the reaction conditions. |
| Resultant Property | The modified characteristic of the surface (e.g., wettability, biocompatibility). | The phenoxy group would likely increase the hydrophobicity of the surface. |
This table is based on general principles of surface chemistry and has not been populated with experimental data specific to this compound due to a lack of available literature.
Synthesis of Novel Functional Polymers
In the realm of polymer synthesis, acyl chlorides are often employed as terminators or as part of a monomer structure. nih.gov this compound could theoretically be used to introduce a phenoxybutyryl end-group to a polymer chain, a process known as end-capping. This could be achieved by adding the acyl chloride to a living polymerization reaction. The resulting phenoxy-terminated polymer would possess altered solubility and thermal properties compared to its unmodified counterpart.
Furthermore, it is conceivable to design monomers that incorporate the 2-phenoxybutyrate moiety. Polymerization of such monomers would lead to novel functional polymers with phenoxy groups regularly spaced along the polymer backbone. These pendant phenoxy groups could influence the polymer's physical properties and provide sites for post-polymerization modification. For instance, polymers containing phenoxy groups have been investigated for applications in electronics and as high-performance thermoplastics. phlextek.com
The synthesis of a hypothetical functional polymer using a monomer derived from this compound could proceed via various polymerization techniques, such as free-radical or controlled radical polymerization.
| Polymerization Method | Monomer Structure | Potential Polymer Properties |
| Living Anionic Polymerization | N/A (used as a terminating agent) | Phenoxy-terminated polymer with controlled molecular weight. |
| Free Radical Polymerization | A vinyl monomer containing a 2-phenoxybutyrate group. | High molecular weight polymer with pendant phenoxy groups. |
| Atom Transfer Radical Polymerization (ATRP) | An acrylate (B77674) or methacrylate (B99206) monomer with a 2-phenoxybutyrate ester. | Well-defined polymer architecture with controlled functionality. |
This table presents theoretical possibilities for the synthesis of functional polymers involving the 2-phenoxybutyrate group. No specific examples using this compound were found in the reviewed literature.
Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Phenoxybutyryl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely employed to confirm the successful synthesis of this compound derivatives. The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the unambiguous assignment of each proton and carbon atom in the molecule.
While specific spectral data for this compound is not extensively published, the expected signals can be predicted based on the analysis of structurally similar compounds, such as 2-phenoxyacetyl chloride and 2-chlorobutane. chemicalbook.comdocbrown.infochemicalbook.comdocbrown.info
¹H NMR: The proton NMR spectrum of a typical 2-phenoxybutyryl derivative would exhibit characteristic signals for the aromatic protons of the phenoxy group, the methine proton at the chiral center (C2), the methylene (B1212753) protons of the ethyl group (C3), and the terminal methyl protons (C4). The aromatic protons typically appear in the downfield region (δ 7.0-7.4 ppm), while the aliphatic protons are found in the upfield region. The methine proton at C2, being adjacent to the electron-withdrawing carbonyl and phenoxy groups, would be expected to resonate at a lower field compared to the other aliphatic protons.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the acid chloride is highly deshielded and appears significantly downfield (typically δ 165-180 ppm). oregonstate.edu The aromatic carbons of the phenoxy group would be observed in the δ 110-160 ppm range. The carbon atom attached to the oxygen (C-O) of the phenoxy group and the chiral carbon (C2) would also have characteristic chemical shifts influenced by their chemical environment. The aliphatic carbons of the butyryl chain would appear in the upfield region of the spectrum. docbrown.infodocbrown.info
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a 2-Phenoxybutyryl Derivative
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.0 - 7.4 | Multiplet |
| Methine Proton (C2-H) | 4.5 - 5.0 | Triplet |
| Methylene Protons (C3-H₂) | 1.8 - 2.2 | Sextet |
| Methyl Protons (C4-H₃) | 0.9 - 1.2 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a 2-Phenoxybutyryl Derivative
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C1) | 170 - 175 |
| Aromatic Carbons (C-O) | 155 - 160 |
| Aromatic Carbons (ortho, para) | 120 - 130 |
| Aromatic Carbons (meta) | 115 - 125 |
| Methine Carbon (C2) | 70 - 80 |
| Methylene Carbon (C3) | 25 - 35 |
| Methyl Carbon (C4) | 10 - 15 |
To gain deeper insights into the three-dimensional structure and dynamic processes of this compound derivatives, researchers utilize advanced NMR techniques.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons. A COSY spectrum reveals correlations between coupled protons, helping to trace the spin systems within the molecule, such as the contiguous protons of the butyryl chain. researchgate.netyoutube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals.
Variable-Temperature (VT) NMR: VT-NMR studies can provide information on conformational dynamics, such as restricted rotation around single bonds. rsc.orgoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can indicate the presence of different conformers in equilibrium. nih.govvnu.edu.vn For derivatives of this compound, VT-NMR could be used to study the rotational barrier around the C2-O bond or the C-C bonds of the butyryl chain.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
In mass spectrometry, a molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The fragmentation pattern is often characteristic of the compound's structure.
For a derivative of this compound, common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and the ether linkage. libretexts.orgmiamioh.edu Key fragmentation events could include:
Loss of a chlorine radical (•Cl): This would result in the formation of a phenoxybutyryl cation.
Cleavage of the C-O bond: This could lead to the formation of a phenoxy radical and a butyryl cation, or a phenoxide ion and a butyryl cation.
McLafferty rearrangement: If applicable to the derivative, this rearrangement could lead to the loss of a neutral alkene molecule. libretexts.org
Alpha-cleavage: Cleavage of the bond between C1 and C2. youtube.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. This level of precision is crucial for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.
Mass spectrometry is also a valuable tool for monitoring the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, MS is used to assess the purity of the final product. The presence of peaks corresponding to impurities in the mass spectrum can indicate the need for further purification steps.
X-ray Crystallography for Structural Analysis of Crystalline Derivatives
X-ray crystallography can unequivocally establish the stereochemistry of chiral centers, which is particularly important for derivatives of this compound, as the C2 position is a stereocenter. The resulting crystal structure provides a detailed and unambiguous picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal. researchgate.net
Determination of Absolute Configuration and Molecular Geometry
The determination of the absolute configuration and precise molecular geometry of a chiral molecule like this compound would typically be accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides an unambiguous assignment of the spatial arrangement of atoms in a molecule. However, no crystallographic data for this compound has been reported in the scientific literature.
In the absence of a crystal structure, other spectroscopic and chiroptical methods, often in conjunction with computational modeling, could provide insights into its absolute configuration. Techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy, when compared against theoretical calculations, can be used to assign the absolute stereochemistry. To date, no such studies have been published for this compound.
Without experimental data, any depiction of the molecular geometry of this compound is purely theoretical. Key parameters such as bond lengths, bond angles, and dihedral angles have not been experimentally determined and reported.
Insights into Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a solid-state, known as crystal packing, is dictated by a variety of intermolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. An analysis of the crystal structure provides direct insight into these interactions, which in turn influence the material's properties, such as melting point, solubility, and stability.
Computational Chemistry and Theoretical Studies of 2 Phenoxybutyryl Chloride Reactivity
Density Functional Theory (DFT) Calculations Applied to 2-Phenoxybutyryl Chloride Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational cost, making it suitable for analyzing complex organic molecules like this compound. researchgate.net DFT calculations are typically performed using a combination of a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or cc-pVDZ) to solve the Schrödinger equation approximately. jocpr.com For this compound, these calculations can yield optimized molecular geometry, electronic energy, and other crucial properties that govern its chemical behavior.
A primary application of DFT is the detailed investigation of reaction pathways. This compound, as an acyl chloride, is expected to undergo nucleophilic acyl substitution reactions. chemistrysteps.comchemistrystudent.com DFT calculations can map the potential energy surface for such reactions, identifying the structures of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net
The mechanism for a nucleophilic acyl substitution typically proceeds through a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org By calculating the energies of the stationary points along the reaction coordinate, key thermodynamic and kinetic parameters can be determined. The transition state, which represents the highest energy barrier along the reaction pathway, is crucial for determining the reaction rate. Its geometry reveals the critical arrangement of atoms as bonds are broken and formed. For instance, in the hydrolysis of this compound, DFT could be used to model the approach of a water molecule to the electrophilic carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride leaving group. chemguide.co.uk The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +15.2 |
| Tetrahedral Intermediate | C(OH)₂(Cl) intermediate | -5.8 |
| Transition State 2 (TS2) | Elimination of HCl | +10.5 |
| Products | 2-Phenoxybutyric acid + HCl | -12.3 |
Note: Data are illustrative and represent typical values obtained from DFT calculations for acyl chloride hydrolysis.
DFT is also a powerful tool for predicting the intrinsic reactivity and spectroscopic characteristics of a molecule. growingscience.com Reactivity can be assessed through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com The energy of the LUMO indicates the ability of a molecule to accept an electron, and for this compound, it would be localized on the carbonyl group, highlighting its electrophilic nature. libretexts.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. These indices help predict how this compound will interact with various nucleophiles.
Furthermore, DFT calculations can accurately predict spectroscopic properties. researchgate.net Vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in structural confirmation. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing a powerful method for assigning experimental spectra and confirming the molecule's constitution. acs.org Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. growingscience.comnih.gov
Table 2: Hypothetical DFT-Predicted Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to ionization potential |
| LUMO Energy | -1.1 eV | Relates to electron affinity |
| HOMO-LUMO Gap | 6.1 eV | Indicator of chemical stability |
| C=O Stretch Freq. | 1815 cm⁻¹ | Key IR absorption band |
| Carbonyl ¹³C Shift | 172 ppm | Characteristic NMR resonance |
Note: These values are hypothetical, based on typical DFT results for similar acyl chlorides.
Molecular Dynamics Simulations for Understanding Conformational Dynamics
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of flexible molecules like this compound over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment. ethz.chuchicago.edu
Quantum Chemical Characterization of Electronic Structure and Bonding
A detailed understanding of a molecule's reactivity is rooted in its electronic structure. researchgate.netaip.org Quantum chemical methods provide a quantitative description of bonding and charge distribution within this compound. acs.org
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution on the molecule's surface. For this compound, an MEP map would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon, visually confirming the site of nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis offers a deeper look into bonding. researchgate.net It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures (bonds, lone pairs). NBO analysis can quantify the charge on each atom, revealing the significant partial positive charge on the carbonyl carbon due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.com It can also describe delocalization effects, such as the interaction between the lone pairs on the phenoxy oxygen and the aromatic ring's π-system. This detailed electronic picture is fundamental to explaining the molecule's stability and characteristic reactions. aip.org
Safety, Handling, and Environmental Considerations in Academic Laboratory Research
Laboratory Safety Protocols for Handling 2-Phenoxybutyryl Chloride
Handling this compound demands strict adherence to established safety protocols to mitigate risks of exposure and injury. The compound is classified as harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage. It may also cause respiratory irritation. A key hazard is its violent reaction with water, which necessitates specific precautions in its handling and storage. fishersci.com
To ensure the safety of laboratory personnel, a combination of personal protective equipment and engineering controls is mandatory when working with this compound. tcichemicals.com These measures are designed to prevent direct contact with the chemical and to control the release of hazardous vapors. tcichemicals.comfishersci.com
Engineering Controls are the first line of defense. All manipulations of this compound should be conducted within a certified chemical fume hood to control exposure to its toxic and irritating vapors. fishersci.com The workspace must be kept dry to prevent any accidental contact with water. An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation. fishersci.comcaltech.edu
Personal Protective Equipment (PPE) provides a crucial barrier against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing. fishersci.comfishersci.comnih.gov | Protects eyes from severe damage and irritation caused by contact with liquid or vapors. |
| Skin and Body Protection | A lab coat and appropriate protective gloves (e.g., impervious gloves) must be worn to prevent skin contact. fishersci.comtcichemicals.com Protective boots may be required depending on the scale of the operation. tcichemicals.com | Prevents severe skin burns and absorption of the harmful substance. |
| Respiratory Protection | Respiratory protection, such as a NIOSH/MSHA or European Standard EN 149 approved respirator, is required if vapors or aerosols are generated and exposure limits may be exceeded. fishersci.comfishersci.com The specific filter type should be appropriate for acid gases and organic vapors (e.g., Filter type B). | Protects against inhalation of toxic and irritating vapors that can cause respiratory harm. |
Regular inspection and maintenance of all PPE and engineering controls are essential to ensure their effectiveness.
Proper storage and handling are critical to prevent accidents and maintain the chemical's integrity. fishersci.com this compound must be stored in a tightly closed, original container in a cool, dry, and well-ventilated area designated for corrosive materials. fishersci.comtcichemicals.comfishersci.com The storage area should be secure, accessible only to authorized personnel. It is crucial to protect the compound from moisture and any possible contact with water, as it reacts violently. fishersci.com Therefore, storage under an inert gas is also recommended. tcichemicals.com Incompatible materials that must be kept separate include water, strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents. fishersci.com
When handling, all work should be performed under a chemical fume hood. Personnel should avoid inhaling the substance or allowing it to come into contact with skin and eyes. tcichemicals.com Contaminated clothing must be removed immediately and washed before reuse. fishersci.com After handling, a thorough hand and face washing is mandatory. tcichemicals.com
In the event of a spill or exposure, immediate and appropriate action is required to minimize harm. nmsu.edu All laboratory personnel should be familiar with these emergency procedures before working with this compound. nmsu.edu
Spills: For a small spill, alert others in the immediate area and evacuate if necessary. nmsu.eduouhsc.edu Wearing appropriate PPE, cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®). Do not use water. Collect the absorbed material into a suitable container for disposal. tcichemicals.com Clean the affected area thoroughly. For larger spills, evacuate the area immediately and call for emergency assistance. nmsu.edu Prevent the spill from entering drains. nmsu.edu
Skin Exposure: If the chemical comes into contact with the skin, immediately take off all contaminated clothing. fishersci.com Rinse the affected skin area with copious amounts of water for at least 15 minutes. nmsu.eduouhsc.edu Seek immediate medical attention. fishersci.comfishersci.com
Eye Exposure: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. fishersci.comnmsu.eduouhsc.edu Remove contact lenses if present and easy to do so. It is imperative to call a poison center or doctor immediately. fishersci.com
Inhalation: If vapors are inhaled, move the person to fresh air and keep them comfortable for breathing. fishersci.com Seek immediate medical attention. fishersci.com
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. fishersci.com Call a poison center or doctor immediately if you feel unwell.
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, regional, and national regulations. fishersci.comvanderbilt.edu Under no circumstances should this chemical be disposed of down the sink or in regular trash. vanderbilt.edudartmouth.edu
Chemical waste generators must collect the waste in sturdy, leak-proof, and clearly labeled containers. dartmouth.edu The label should identify the contents by their full chemical name. dartmouth.edu Waste containers must be kept sealed at all times except when adding waste and stored in a designated, secure area with secondary containment to prevent spills. vanderbilt.edudartmouth.edu It is important to segregate this waste from incompatible materials. dartmouth.edu
Contaminated materials, such as absorbent pads from spills, used PPE, and empty containers, must also be treated as hazardous waste and disposed of through an approved waste disposal plant. vanderbilt.eduucsd.edu Empty containers should be thoroughly rinsed (with a solvent that will not react) and the rinsate collected as hazardous waste before the container is defaced and disposed of. vanderbilt.edu
Environmental Impact Assessment (EIA) for Chemical Synthesis Processes Involving this compound
An Environmental Impact Assessment (EIA) is a systematic process used to predict the environmental consequences of a project or plan before it is carried out. For chemical synthesis processes, including those involving this compound, an EIA would evaluate potential impacts on air, water, and soil quality, as well as on human health and ecosystems. The goal is to identify potential environmental effects early in the planning and development of a synthetic route to ensure that they are addressed.
The synthesis of fine chemicals and pharmaceuticals often involves multiple steps, significant energy consumption, and the use of various raw materials, which can lead to considerable environmental impacts. ethz.ch An EIA for a process using this compound would consider the entire lifecycle of the chemicals used, from the extraction of raw materials to the disposal of waste products. Key considerations would include the energy inputs required for the synthesis, the types and quantities of solvents used, the generation of byproducts and waste streams, and the potential for emissions to the environment. ethz.chscispace.com
An LCA study for a synthesis involving this compound would involve:
Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., the production of 1 kg of the final product), and the system boundaries (cradle-to-gate or cradle-to-grave). wbcsd.org
Life Cycle Inventory (LCI): Compiling an inventory of all relevant inputs (raw materials, energy, water) and outputs (products, byproducts, waste, emissions) for the entire process. mdpi.com
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes assessing impacts such as global warming potential, resource depletion, and toxicity. ethz.chnih.gov
By comparing different synthetic strategies—for instance, varying the solvents, reagents, or reaction conditions—LCA can guide the development of more sustainable chemical processes with a lower environmental footprint. mdpi.com For example, studies have shown that for many pharmaceutical and fine chemical production processes, the major contributors to environmental impacts are often related to resource consumption and energy production. ethz.ch Therefore, an LCA would highlight opportunities to improve energy efficiency and reduce the mass intensity of the synthesis. ethz.ch
Evaluation of Environmental Sustainability of this compound Production and Use
The environmental sustainability of a chemical compound is a multifaceted assessment that considers its synthesis, use, and eventual fate in the environment. For this compound, a comprehensive evaluation is challenging due to the limited availability of direct research on its specific life cycle. However, by examining the general principles of its production and the known environmental behavior of structurally analogous compounds, a qualitative assessment of its environmental impact can be formulated. This evaluation focuses on the production process from a green chemistry perspective and the compound's likely environmental fate and ecotoxicity based on its chemical class.
Production of this compound: A Green Chemistry Perspective
The reaction with thionyl chloride, for instance, produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. libretexts.orgchemguide.co.uk Both are corrosive and toxic gases that require careful scrubbing and waste management to prevent their release into the atmosphere. Similarly, the use of phosphorus chlorides generates phosphorus-based byproducts that must be treated as waste. While effective, these reagents detract from the atom economy of the reaction and present significant handling hazards.
Oxalyl chloride is often considered a milder and cleaner alternative, as its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are gaseous and can be more easily managed. researchgate.net However, it is a more expensive reagent, and the generation of toxic carbon monoxide is a notable concern.
The principles of green chemistry encourage the development of alternative, more benign synthesis routes. This includes the use of less hazardous reagents and solvents, minimization of waste, and improved energy efficiency. While specific research into the green synthesis of this compound is not widely published, the broader field of organic chemistry is actively exploring enzymatic and catalytic methods for acyl chloride formation that avoid the use of harsh chlorinating agents. rsc.org
Below is a comparative table of common chlorinating agents used for the synthesis of acyl chlorides, evaluated on key green chemistry metrics.
| Reagent | Byproducts | Atom Economy | Hazards and Environmental Concerns |
| Thionyl chloride (SOCl₂) | SO₂, HCl | Low | Production of toxic and corrosive gases. libretexts.orgchemguide.co.uk |
| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Low | Generates phosphorus-containing waste. |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Moderate | Generates toxic carbon monoxide gas. researchgate.net |
Use, Environmental Fate, and Ecotoxicity
The environmental impact of this compound is largely dictated by its high reactivity and the properties of its degradation products. As an acyl chloride, it is highly susceptible to hydrolysis. wikipedia.orgfiveable.me In the presence of water, it will rapidly convert to 2-phenoxybutyric acid and hydrochloric acid. Therefore, its persistence in most environmental compartments is expected to be very short. The primary environmental considerations then shift to the fate and effects of 2-phenoxybutyric acid.
2-Phenoxybutyric acid belongs to the class of phenoxyalkanoic acids, which includes several widely used herbicides. nih.govjournals.co.za The environmental behavior of this class of compounds has been more extensively studied. Generally, phenoxyalkanoic acids are characterized by high water solubility and relatively low sorption to soil, which gives them the potential for mobility in the environment. nih.gov However, their persistence is often limited by microbial degradation. journals.co.za Soil microorganisms have been shown to be capable of degrading phenoxyacetic acids, with half-lives that can range from a few days to several weeks, depending on environmental conditions such as temperature, pH, and the microbial population present. journals.co.za
The ecotoxicity of this compound itself is expected to be high at the point of contact due to its corrosive nature and the release of HCl upon hydrolysis. oecd.org However, given its rapid hydrolysis, the more relevant long-term ecotoxicological profile is that of 2-phenoxybutyric acid. While specific data for this compound is scarce, studies on other phenoxyalkanoic acids, such as 2,4-D, indicate a range of effects on non-target organisms. These can include impacts on the growth and reproduction of aquatic invertebrates and fish. researchgate.net The toxicity is dependent on the specific structure of the compound and the organism being tested.
The following table summarizes the likely environmental profile of this compound, with data inferred from its chemical class and analogous compounds.
| Environmental Aspect | Anticipated Profile for this compound | Rationale/Analogous Compound Data |
| Persistence | Low | Highly reactive acyl chloride, rapid hydrolysis to 2-phenoxybutyric acid. wikipedia.orgfiveable.me |
| Mobility | High (as 2-phenoxybutyric acid) | Phenoxyalkanoic acids are generally water-soluble and mobile in soil. nih.gov |
| Biodegradation | Moderate (as 2-phenoxybutyric acid) | Phenoxyalkanoic acids are known to be biodegradable by soil microorganisms. journals.co.za |
| Bioaccumulation | Low | High water solubility of the hydrolysis product suggests low potential for bioaccumulation. |
| Ecotoxicity | High (acute, localized); Moderate (chronic, as 2-phenoxybutyric acid) | Acyl chlorides are corrosive. oecd.org Other phenoxyalkanoic acids show varying levels of toxicity to aquatic life. researchgate.net |
Future Perspectives and Emerging Research Directions for 2 Phenoxybutyryl Chloride Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of 2-phenoxybutyryl chloride, particularly its chiral forms, presents an ongoing challenge that is being addressed through the development of innovative catalytic systems. The focus is on improving reaction rates, yields, and, most importantly, enantioselectivity, which is crucial for the synthesis of biologically active molecules.
Future research in this area is expected to concentrate on several key types of catalysts:
Chiral Lewis Acids: Asymmetric catalysis using chiral Lewis acids is a promising strategy. These catalysts can coordinate to the substrate, creating a chiral environment that directs the approach of reagents to favor the formation of one enantiomer over the other. Research into novel metal-ligand complexes, for instance, those involving zinc, may lead to highly enantioselective methods for synthesizing precursors to this compound. nih.gov The challenge lies in mitigating the effect of achiral byproducts like lithium chloride (LiCl), which can act as a more active, non-selective Lewis acid and diminish enantioselectivity. nih.gov
Organocatalysts: Chiral organocatalysts have emerged as a powerful tool in asymmetric synthesis. frontiersin.org Bifunctional catalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acid site to activate the electrophile, could be designed for the synthesis of chiral phenoxyalkanoic acids. For example, catalysts incorporating a spirobicyclic pyrrolidine (B122466) structure have shown success in enhancing enantioselectivity in other complex syntheses and could be adapted for this purpose. frontiersin.org
Transition Metal Catalysis: Transition metal complexes, such as those based on palladium, rhodium, or ruthenium, are well-established for their catalytic prowess. researchgate.net The development of catalysts featuring chiral ligands, like chiral diphosphine oxides with iron(II) or chiral porphyrins with ruthenium, could enable highly enantioselective coupling reactions to form the 2-phenoxybutyric acid precursor. researchgate.netmdpi.com
The table below summarizes potential catalytic systems and their targeted improvements for the synthesis of chiral this compound or its precursors.
| Catalyst Type | Example/Concept | Potential Advantage | Research Focus |
| Chiral Lewis Acids | Zinc-based complexes with chiral ligands (e.g., MIB) | High enantioselectivity in additions to carbonyls. | Overcoming background reactions from achiral salt byproducts (e.g., LiCl). nih.gov |
| Organocatalysts | Bifunctional catalysts (e.g., modified spiro-pyrrolidines) | Metal-free, environmentally benign, high enantioselectivity. frontiersin.org | Catalyst design for specific substrate recognition and activation. |
| Transition Metals | Chiral Fe(II)-diphosphine oxide complexes | Efficient enantioselective oxidative coupling of phenols. mdpi.com | Optimization for phenoxyalkanoic acid synthesis and catalyst recyclability. |
| Transition Metals | Chiral Ruthenium Porphyrin Complexes | High stereoselectivity in carbene insertion reactions. researchgate.net | Application to asymmetric C-O bond formation. |
Progress in these areas will likely lead to more practical and efficient routes for obtaining enantiomerically pure this compound, a critical step for its application in advanced pharmaceutical synthesis.
Exploration of Bio-based or Biocatalytic Synthesis Pathways
In line with the principles of green chemistry, there is a growing interest in using enzymes and microorganisms for chemical synthesis. Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and waste generation. For this compound, the focus is primarily on the enzymatic synthesis of its chiral precursor, 2-phenoxybutyric acid.
Emerging research directions include:
Asymmetric Bioreduction: One of the most established biocatalytic methods for producing chiral molecules is the asymmetric reduction of prochiral ketones. Enzymes such as carbonyl reductases can reduce a keto-acid precursor with high enantioselectivity to yield the desired chiral hydroxy acid, which can then be further processed. researchgate.net For instance, the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, has been successfully achieved using microorganisms like Pichia pastoris, which catalyze the reduction of a keto group with high conversion and enantioselectivity. researchgate.net A similar strategy could be developed for the precursors of 2-phenoxybutyric acid.
Engineered Enzymes: Advances in protein engineering are enabling the creation of enzymes with tailored properties. Enzymes can be modified to accept non-natural substrates, enhance stability, or alter selectivity. For example, fatty acid photodecarboxylases (CvFAP) have been engineered to improve their utility in the asymmetric synthesis of α-functionalized carboxylic acids through kinetic resolution. nih.gov This approach could potentially be adapted to resolve racemic mixtures of 2-phenoxybutyric acid or its derivatives.
The table below outlines potential biocatalytic strategies for the synthesis of chiral 2-phenoxybutyric acid.
| Biocatalytic Strategy | Enzyme Class | Key Transformation | Potential Application |
| Asymmetric Reduction | Carbonyl Reductases, Dehydrogenases | Reduction of a 2-oxo-4-phenoxybutanoic acid precursor | Direct synthesis of enantiopure (R)- or (S)-2-hydroxy-4-phenoxybutanoic acid. researchgate.net |
| Kinetic Resolution | Lipases, Esterases, Proteases | Selective reaction of one enantiomer from a racemic mixture | Separation of racemic 2-phenoxybutyric acid or its esters. |
| Engineered Enzymes | Fatty Acid Photodecarboxylases (mutants) | Asymmetric functionalization of carboxylic acids | Potential for novel routes to chiral α-functionalized phenoxybutyric acids. nih.gov |
| Hydrolytic Resolution | Hydantoinases | Asymmetric hydrolysis of a hydantoin (B18101) precursor | Synthesis of optically active N-carbamyl amino acid intermediates. researchgate.net |
The development of robust and scalable biocatalytic processes could provide a sustainable alternative to traditional chemical synthesis for producing enantiomerically pure 2-phenoxybutyric acid.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry and the use of automated platforms represents a significant technological advancement in chemical synthesis. These technologies offer enhanced safety, consistency, and efficiency, making them highly suitable for the production of reactive intermediates like this compound.
Continuous Flow Synthesis of Acyl Chlorides: The synthesis of acyl chlorides often involves hazardous reagents like phosgene (B1210022) or thionyl chloride. Flow chemistry confines these reactions to a small, controlled reactor volume, which significantly improves safety. acs.orgacs.org Recent studies have demonstrated the on-demand synthesis of acyl chlorides from carboxylic acids using phosgene generated in-situ from chloroform (B151607) in a flow system. acs.orgacs.org This approach avoids the storage of toxic reagents and allows for precise control over reaction time and temperature, leading to higher purity and yields. A process for the continuous preparation of carboxylic acid chlorides using the reaction product of phosgene and an N,N-disubstituted formamide (B127407) in a laminar flow reactor has also been patented, highlighting the industrial interest in this technology. google.com
Automated Synthesis Platforms: Commercially available automated synthesis platforms can accelerate research and development by enabling high-throughput experimentation and process optimization. chemspeed.commerckmillipore.com These systems can automatically perform a series of reactions, work-ups, and analyses, allowing chemists to rapidly screen different catalysts, solvents, and reaction conditions. chemspeed.comchemspeed.com For the synthesis of this compound, such platforms could be used to optimize the chlorination step or to explore subsequent derivatization reactions in a parallel fashion, dramatically increasing research productivity. mt.com
| Technology | Application to this compound | Key Advantages |
| Continuous Flow Reactors | Synthesis from 2-phenoxybutyric acid using chlorinating agents. | Enhanced safety with hazardous reagents, precise process control, improved product purity, easy scalability. acs.orgacs.orggoogle.com |
| Automated Synthesis Workstations | High-throughput screening of reaction conditions, catalyst optimization, and library synthesis of derivatives. | Increased experimental output, rapid process development, automated data collection. chemspeed.comchemspeed.com |
| Integrated Flow Systems | Telescoped synthesis: in-line formation of the acyl chloride followed immediately by a subsequent reaction (e.g., amidation, esterification). | Reduced cycle times, minimized handling of unstable intermediates, improved overall yield and efficiency. vapourtec.com |
The integration of this compound chemistry with flow and automated systems is a key step towards developing safer, more efficient, and scalable manufacturing processes for fine chemicals and pharmaceuticals.
Investigation of Applications in Advanced Materials Science and Nanotechnology
While the primary applications of this compound have been as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals, its chemical properties suggest potential for use in materials science and nanotechnology. The presence of a reactive acyl chloride group and a stable phenoxybutyryl moiety makes it a candidate for creating novel functional materials.
Future research could explore the following areas:
Polymer Synthesis: The acyl chloride group can readily react with difunctional monomers, such as diols or diamines, through condensation polymerization to form polyesters and polyamides. The phenoxy side group would impart specific properties to the polymer backbone, such as increased thermal stability, altered solubility, or hydrophobicity. These specialty polymers could find applications in high-performance coatings, films, or engineering plastics. The enzymatic synthesis of polyesters, such as poly(butylene succinate), is an area of active research, and novel monomers derived from phenoxybutyric acid could be explored in similar biocatalytic polymerization processes. mdpi.com
Surface Modification of Nanomaterials: The acyl chloride can be used to covalently attach the phenoxybutyryl moiety to the surface of various nanomaterials (e.g., silica (B1680970) nanoparticles, metal oxides, carbon nanotubes) that possess surface hydroxyl or amine groups. This surface functionalization could be used to tune the material's properties, such as improving its dispersion in organic solvents or polymer matrices, introducing a specific chemical functionality, or creating a biocompatible coating.
Building Blocks for Functional Molecules: The compound can serve as a versatile building block for constructing more complex functional organic molecules. For example, it could be used to synthesize liquid crystals, dendritic macromolecules, or photosensitive materials where the phenoxy group can be further functionalized. The combination of the rigid aromatic ring and the flexible butyryl chain could be exploited to design molecules with specific self-assembly properties.
These potential applications remain largely speculative and represent a frontier for future research. Investigation into these areas could significantly broaden the utility of this compound beyond its current role as a traditional chemical intermediate.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-phenoxybutyryl chloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves reacting 2-phenoxybutyric acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 40–60°C to balance reactivity and side-product formation .
- Solvent : Use dry dichloromethane or toluene to avoid hydrolysis of the acyl chloride.
- Catalyst : Add catalytic dimethylformamide (DMF) to accelerate the reaction.
- Purification : Distill under reduced pressure (e.g., 80–100 mmHg) to isolate the product. Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of residual acid or solvent (e.g., δ ~170–180 ppm for carbonyl in ¹³C NMR) .
- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) validate functional groups.
- Titration : Aqueous NaOH back-titration quantifies active chloride content .
- GC-MS : Detect impurities (e.g., hydrolyzed acid) with a DB-5 column and He carrier gas .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Rinse immediately with 5% sodium bicarbonate solution, followed by water .
- Storage : Keep in airtight, dark glass containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do varying substituents on the phenoxy ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Use Hammett σ constants to predict reactivity trends .
- Steric Effects : Bulky substituents (e.g., -t-Bu) reduce reaction rates with bulky nucleophiles. Kinetic studies via ¹H NMR can quantify steric hindrance .
- Case Study : Compare reaction rates of this compound derivatives with aniline using stopped-flow techniques .
Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction systems?
- Methodological Answer :
- Stabilization : Add molecular sieves (3Å) to storage containers to absorb moisture .
- Solvent Choice : Use aprotic solvents (e.g., THF, acetonitrile) with controlled water content (<50 ppm) .
- Kinetic Analysis : Monitor hydrolysis rates via conductivity measurements or pH stat titration under varying temperatures (Arrhenius plots) .
Q. How can contradictions in reported reaction yields for this compound-derived amides be resolved?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to identify and analyze conflicting data from peer-reviewed studies (e.g., filtering by solvent, catalyst, and temperature) .
- Controlled Replication : Reproduce experiments using standardized conditions (e.g., equimolar reagents, inert atmosphere) .
- Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., reaction time, solvent polarity) on yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
